molecular formula C9H9BrO2 B3094120 3-Bromo-2,4-dimethylbenzoic acid CAS No. 1255206-85-9

3-Bromo-2,4-dimethylbenzoic acid

Cat. No. B3094120
M. Wt: 229.07 g/mol
InChI Key: SNANINYFIFMJBX-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dimethylbenzoic acid is a chemical compound with the molecular weight of 229.07 . It is a powder at room temperature . It has been used in the synthesis of biphenyl amides, 2-benzazepine-4-acetic acid derivative, as an analog of the potent, nonpeptide GPIIb/IIIa antagonist, O-spiro C-aryl glucosides .


Molecular Structure Analysis

The IUPAC name for 3-Bromo-2,4-dimethylbenzoic acid is the same as its common name . The InChI code is 1S/C9H9BrO2/c1-5-3-4-7 (9 (11)12)6 (2)8 (5)10/h3-4H,1-2H3, (H,11,12) .


Physical And Chemical Properties Analysis

3-Bromo-2,4-dimethylbenzoic acid is a powder at room temperature . More detailed physical and chemical properties are not available in the search results .

Scientific Research Applications

Synthesis of Benzo Diimidazole Derivatives

3-Bromo-2,4-dimethylbenzoic acid is involved in the synthesis of benzo diimidazole derivatives. Bromination of certain diimidazoles leads to the formation of bromo-substituted derivatives. This demonstrates the compound's role in complex chemical synthesis processes (Simonov, Koshchienko, & Belenko, 1973).

Nitration Reactions in Thiophen Derivatives

In the field of nitration reactions, this compound is used in the study of nitration of benzo thiophen derivatives. The process results in the formation of various nitrobenzo thiophens, highlighting its utility in organic synthesis and reaction studies (Cooper & Scrowston, 1972).

Antioxidant Activity Evaluation

The compound plays a significant role in the preparation of derivatives used for evaluating antioxidant activities. Studies involving the synthesis of certain benzo thiophenes and their antioxidant properties are an example of its application in medicinal chemistry (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).

Heterocyclic Synthesis from o-Halogeno-acids

It is also used in heterocyclic synthesis, particularly from o-halogeno-acids. This process leads to the formation of various organic compounds, showcasing its versatility in chemical synthesis (Ames & Ribeiro, 1976).

Safety And Hazards

3-Bromo-2,4-dimethylbenzoic acid is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-2,4-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNANINYFIFMJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,4-dimethylbenzoic acid

Synthesis routes and methods

Procedure details

2,4-Dimethylbenzoic acid (7.00 g, 46.6 mmol) and NBS (12.4 g, 69.9 mmol) were dissolved in TFA (150 mL). The mixture was then heated at 50° C. for overnight. Analysis by LC as well as TLC (hexanes/EtOAc=1/1) indicated that reaction had gone to completion. The solvent was removed in vacuo and the resulting residue was dissolved in DCM, absorbed onto silica gel, and loaded onto a silica MPLC column for separation. The desired product was separated using the solvent system of hexanes/EtOAc (1/1) to yield 3-bromo-2,4-dimethylbenzoic acid. The undesired isomeric 5-bromo-2,4-dimethylbenzoic acid was also isolated. 1H-NMR (CDCl3, 500 MHz), δ 7.868 (d, J=7.5 Hz, 1H), 7.2 (d, J=7.5 Hz, 1H), 2.793 (s, 3H), 2.526 (s, 3H).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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